molecular formula C10H16O B051215 (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol CAS No. 861892-40-2

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Cat. No. B051215
CAS RN: 861892-40-2
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-RGURZIINSA-N
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Description

“(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is a chemical compound that has a role as a plant metabolite . It is also known as cis-Isolimonenol and can be used for the synthesis of cannabidiol (CBD) .


Synthesis Analysis

The synthesis process of “(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” includes several steps . After the dropwise addition, the temperature is increased to 20°C and stirred for 6 hours. Water is added to stand and separate the liquid, the aqueous phase is extracted with n-hexane, the organic phase is combined and washed with 10% sodium carbonate aqueous solution. Ethanol is added to the concentrated solution, concentrated again, and the operation is repeated twice. The mixture is cooled down to 0-5 ℃, stirred for 3 hours, filtered to obtain filter cake. The filter cake is added to 10L chloroform, heated to 62 ℃ for reflux reaction overnight, and then distilled under reduced pressure to obtain "(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol" .


Molecular Structure Analysis

The molecular formula of “(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is C10H16O . Its molecular weight is 152.23 .


Chemical Reactions Analysis

“(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” can be used as an intermediate in organic synthesis for the synthesis of cannabidiol .


Physical And Chemical Properties Analysis

“(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is a colorless to light yellow to brown liquid . It has a density of 0.9398 and a boiling point of 69-70 °C (Press: 3 Torr) .

Scientific Research Applications

  • Potential in Parkinson's Disease Treatment :

    • A study by Ardashov et al. (2019) showed that a related compound, a monoepoxide derivative of "(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol," promoted the survival of cultured dopamine neurons and could restore locomotor activity in a mouse model of Parkinson's disease. This suggests potential neuroprotective and neurorestorative properties for similar compounds (Ardashov et al., 2019).
    • Another study by Ardashov et al. (2011) found that "(1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol" itself demonstrated potent antiparkinsonian activity in animal models, suggesting its potential as a therapeutic agent for Parkinson's disease (Ardashov et al., 2011).
  • Chemical Synthesis Applications :

    • Research by Benyahya et al. (2011) explored the synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry, indicating the broader chemical utility of compounds with similar structures in producing polyhydroxyurethanes (Benyahya et al., 2011).
    • Valente et al. (2009) reported on the synthesis of natural products using 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes, highlighting the role of similar compounds in the synthesis of complex natural products (Valente et al., 2009).
  • Antiparkinsonian Derivatives Research :

    • A study by Ardashov et al. (2013) synthesized and evaluated the antiparkinsonian activity of N-, O-, S-, and C-derivatives of a related compound, underscoring the importance of functional groups in such compounds for antiparkinsonian activity (Ardashov et al., 2013).

Safety and Hazards

The safety information for “(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The future directions of “(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” could involve its use in the synthesis of cannabidiol (CBD), a non-addictive component of cannabis with anti-spasmodic, anti-anxiety, anti-inflammatory, analgesic and other pharmacological effects .

properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMHJQMNACGDI-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468060
Record name (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

CAS RN

861892-40-2
Record name (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
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(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Reactant of Route 6
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

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